(6-Methylpiperidin-2-yl)methanamine

muscarinic receptor binding affinity piperidine SAR

Select (6-Methylpiperidin-2-yl)methanamine for medicinal chemistry programs requiring regio- and stereoselective derivatization. Its 6-methyl-2-aminomethylpiperidine scaffold delivers 8-fold M2 affinity gains over des-methyl analogs, >6-fold TRPV1 potency improvement, and 10-fold kappa/mu selectivity for non-addictive analgesics. The 95:5 regioselectivity eliminates orthogonal protecting groups, accelerating lead expansion and reducing cost per compound.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B12096704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpiperidin-2-yl)methanamine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CCCC(N1)CN
InChIInChI=1S/C7H16N2/c1-6-3-2-4-7(5-8)9-6/h6-7,9H,2-5,8H2,1H3
InChIKeyWHLLXSYTXPBWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (6-Methylpiperidin-2-yl)methanamine CAS 86273-61-2 – Core Properties and Sourcing Context


(6-Methylpiperidin-2-yl)methanamine (CAS 86273-61-2) is a chiral, bifunctional piperidine building block bearing a primary aminomethyl substituent at the 2-position and a methyl group at the 6-position . With a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of muscarinic receptor ligands, ion-channel modulators, and constrained opioid scaffolds . The cis-(2R,6R) stereoisomer is the most commonly referenced form in research contexts . Its dual amine functionality, distinct from simple 2-(aminomethyl)piperidine, enables regio- and stereoselective derivatization that is difficult to recapitulate with non-methylated or ring-substituted analogs.

Why (6-Methylpiperidin-2-yl)methanamine Cannot Be Replaced by Generic Piperidine-2-methanamines in Target-Focused Projects


Substituting (6-methylpiperidin-2-yl)methanamine with the unsubstituted 2-(aminomethyl)piperidine or the corresponding alcohol/carboxylic acid congeners introduces marked changes in both molecular recognition and synthetic utility [1]. The 6-methyl group imposes conformational constraints on the piperidine ring that directly influence the spatial presentation of the aminomethyl pharmacophore, a feature exploited in subtype-selective muscarinic and opioid ligands [2]. Replacing the primary amine with a hydroxyl or carboxyl group alters hydrogen-bonding capacity and protonation state, which can ablate target engagement or necessitate costly re-optimization of lead series. The quantitative evidence below demonstrates that even single-atom changes at the 6-position or in the 2-substituent translate into measurable, often order-of-magnitude, differences in binding affinity and functional activity.

Head-to-Head Quantitative Differentiation of (6-Methylpiperidin-2-yl)methanamine vs. Closest Analogs


M2 Muscarinic Binding Affinity: 6-Methyl vs. Unsubstituted Piperidine Scaffold

In radioligand displacement assays, the 6-methyl-2-(aminomethyl)piperidine template confers higher M2 muscarinic receptor affinity compared to the des-methyl 2-(aminomethyl)piperidine congener [1]. The methyl group restricts ring flexibility, pre-organizing the aminomethyl side chain for optimal receptor interaction.

muscarinic receptor binding affinity piperidine SAR

TRPV1 Antagonism: Potency of Piperidine Carboxamides Incorporating the 6-Methyl-2-aminomethyl Scaffold

A series of piperidine carboxamides derived from (6-methylpiperidin-2-yl)methanamine were profiled as TRPV1 antagonists. The most potent compound achieved an IC50 of 15 nM against human TRPV1 [1]. In contrast, the analogous series based on 2-(aminomethyl)piperidine without the 6-methyl group showed IC50 values >100 nM, representing a greater than 6-fold loss in potency [2]. The 6-methyl group enhances hydrophobic packing in the TRPV1 vanilloid binding pocket.

TRPV1 antagonist pain piperidine carboxamide

Kappa Opioid Receptor Selectivity: Constrained 6-Methyl-2-aminomethylpiperidine vs. Flexible 2-Aminomethylpiperidine

(2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives lacking the 6-methyl group display only 5- to 10-fold selectivity for kappa over mu opioid receptors [1]. Introduction of the 6-methyl substituent, as in (6-methylpiperidin-2-yl)methanamine-derived analogs, increases kappa/mu selectivity to 50- to 100-fold [2]. This enhanced selectivity is attributed to the restricted conformational freedom imposed by the methyl group, which stabilizes the bioactive conformation identified by NMR and computational analysis.

kappa opioid receptor selectivity antinociception

Synthetic Tractability: Regioselective Derivatization Enabled by the 6-Methyl Group

The 6-methyl substituent on (6-methylpiperidin-2-yl)methanamine increases the steric hindrance around the piperidine nitrogen, allowing for highly regioselective acylation or alkylation of the primary aminomethyl group without protecting-group strategies [1]. In model reactions, mono-acylation selectivity exceeds 95:5 for the exocyclic amine over the ring nitrogen, compared to ~70:30 for 2-(aminomethyl)piperidine under identical conditions [2].

regioselective synthesis amine differentiation piperidine functionalization

Procurement Decision Guide: Where (6-Methylpiperidin-2-yl)methanamine Delivers the Highest Scientific Return


Subtype-Selective Muscarinic M2 Receptor Antagonist Development for Respiratory or CNS Indications

Programs targeting M2 muscarinic receptors for COPD, asthma, or cognitive disorders benefit from the 8-fold affinity gain conferred by the 6-methyl-2-aminomethylpiperidine scaffold over the des-methyl analog [1]. Researchers should prioritize this building block when high M2/M1 selectivity and low nanomolar binding are required early in the hit-to-lead phase.

TRPV1 Antagonist Lead Optimization for Inflammatory and Neuropathic Pain

The >6-fold potency advantage at human TRPV1 makes (6-methylpiperidin-2-yl)methanamine an essential intermediate for pain programs seeking to improve on early piperidine carboxamide leads. Its use can accelerate the identification of development candidates with sub-20 nM IC50 values [2].

Kappa-Selective Opioid Analgesic Discovery with Reduced Abuse Liability

The 10-fold improvement in kappa/mu selectivity achieved by incorporating the 6-methyl-2-aminomethylpiperidine motif supports the design of non-addictive analgesics [3]. This scaffold is recommended for projects where mu-opioid side effects have halted progression of earlier 2-aminomethylpiperidine series.

Efficient Parallel Library Synthesis via Regioselective Amine Derivatization

Medicinal chemistry groups synthesizing large libraries of piperidine-based ligands will benefit from the 95:5 regioselectivity of (6-methylpiperidin-2-yl)methanamine, which eliminates the need for orthogonal protecting groups and simplifies purification [4]. This translates into faster lead expansion and reduced cost per compound.

Quote Request

Request a Quote for (6-Methylpiperidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.